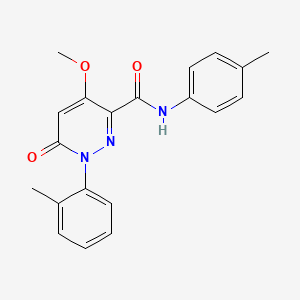
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s known.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc.科学的研究の応用
Synthesis and Biological Activity
Synthesis and Structure Analysis : Compounds related to 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide are synthesized and their structures are studied via X-ray diffraction analysis. These compounds exhibit antimicrobial and antifungal activity, highlighting their potential in medical research for developing new antibacterial agents (Gulea et al., 2019).
Cytotoxicity Studies : The cytotoxic activity of similar compounds against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, is investigated. This demonstrates the compound's potential use in cancer research and therapy development (Hassan et al., 2014).
Inhibitory Activity Research : Novel derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide show inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. This suggests a potential role in developing anticancer therapies (Liu et al., 2020).
Pharmaceutical and Therapeutic Potential
Heterocyclic Compound Synthesis : The synthesis of novel amino acid derivatives from 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide-related compounds and their anti-microbial activities provide insights into pharmaceutical applications (El-Sakka et al., 2014).
Biological Activities of Derivatives : Certain derivatives demonstrate antibacterial and antifungal activities, suggesting potential uses in the development of new antibiotics (Vasu et al., 2005).
Analysis of Crystal Structure and Biological Activity : The crystal structure of related compounds is determined, and their biological activities, such as analgesic and anti-inflammatory properties, are evaluated. This indicates potential applications in developing new pain relief and anti-inflammatory drugs (Ukrainets et al., 2019).
Synthesis of Pyridazinone Derivatives : The synthesis of pyridazinone derivatives related to 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide provides insights into the development of new medicinal compounds (Soliman & El-Sakka, 2011).
Synthesis of Novel Derivatives for Biological Activities : New derivatives of the compound are synthesized and their biological activities, such as anti-inflammatory and analgesic properties, are assessed. This research aids in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Activities : Studies on the antimicrobial and antitubercular activities of derivatives highlight the compound's potential in treating infectious diseases (Hirpara et al., 2003).
Synthesis of Heterocyclic Compounds and Biological Evaluation : The synthesis of new heterocyclic compounds from derivatives and their evaluation for biological activities provides further insights into the medicinal applications of these compounds (Soliman et al., 2022).
Safety And Hazards
This involves detailing the safety measures to be taken while handling the compound and the possible hazards it may pose to health and the environment.
将来の方向性
This involves potential areas of research involving the compound, like its possible applications or reactions.
特性
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-8-10-15(11-9-13)21-20(25)19-17(26-3)12-18(24)23(22-19)16-7-5-4-6-14(16)2/h4-12H,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJOACMUGYKDDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)
![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)
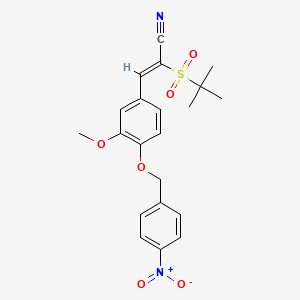
![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
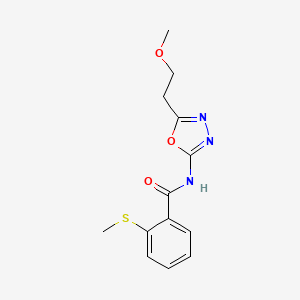
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)
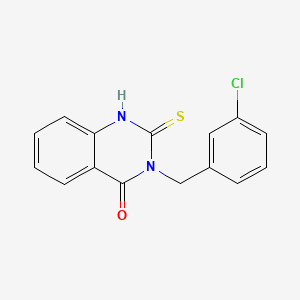
![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)
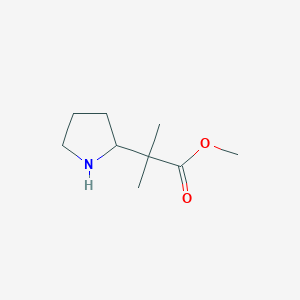
![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)
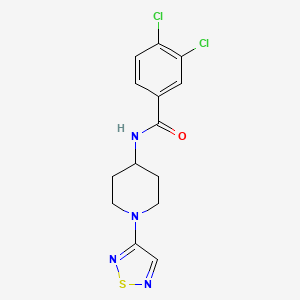
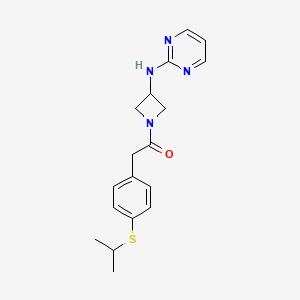
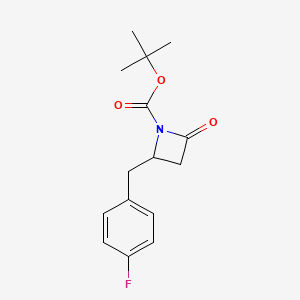
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)